

physical and chemical properties of 4-bromo-1-cyclopropyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-bromo-1-cyclopropyl-1H-pyrazole

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Technical Guide: 4-bromo-1-cyclopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of **4-bromo-1-cyclopropyl-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Compound Properties

This section summarizes the key physical and chemical identifiers and properties of **4-bromo-1-cyclopropyl-1H-pyrazole**.

Structural and Chemical Identifiers

Identifier Type	Value
IUPAC Name	4-bromo-1-cyclopropylpyrazole[1]
CAS Number	1151802-23-1[1]
Molecular Formula	C ₆ H ₇ BrN ₂ [1]
Molecular Weight	187.04 g/mol [1]
Canonical SMILES	C1CC1N2C=C(C=N2)Br[1]
InChI	InChI=1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2[1]
InChIKey	PCWRBBLXAOCSCQ-UHFFFAOYSA-N[1]

Physicochemical Data

Property	Value	Source
Physical Form	Liquid	--INVALID-LINK--, --INVALID-LINK--
Boiling Point	258.6 ± 13.0 °C at 760 mmHg	--INVALID-LINK--
Flash Point	110.2 ± 19.8 °C	--INVALID-LINK--
Purity	Typically ≥95% - 98%	--INVALID-LINK--, --INVALID-LINK--
Storage Temperature	2-8°C or Room Temperature	--INVALID-LINK--, --INVALID-LINK--

Computed Properties

Property	Value	Source
XLogP3	1.4	--INVALID-LINK--
Topological Polar Surface Area	17.8 Å ²	--INVALID-LINK--
Hydrogen Bond Donor Count	0	--INVALID-LINK--
Hydrogen Bond Acceptor Count	1	--INVALID-LINK--
Rotatable Bond Count	1	--INVALID-LINK--
Exact Mass	185.97926 Da	--INVALID-LINK--
Monoisotopic Mass	185.97926 Da	--INVALID-LINK--
Heavy Atom Count	9	--INVALID-LINK--

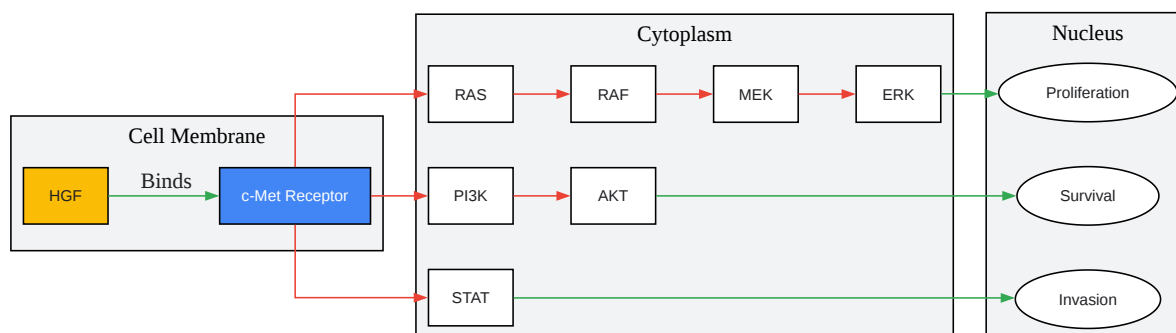
Reactivity and Biological Significance

4-bromo-1-cyclopropyl-1H-pyrazole serves as a valuable intermediate in organic synthesis. The bromine atom at the 4-position of the pyrazole ring is a key functional group, enabling various cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions to introduce molecular diversity.

In the context of drug development, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Specifically, **4-bromo-1-cyclopropyl-1H-pyrazole** has been identified as an intermediate for the synthesis of triazolopyridazine c-Met kinase inhibitors for cancer treatment.[3]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[1][4] These pathways are crucial for cell proliferation, survival, migration, and invasion.[1][5] Aberrant activation of the c-Met pathway is implicated in the progression and metastasis of numerous cancers.[6] Small molecule inhibitors targeting the c-Met kinase domain are therefore a key area of oncology research.



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Figure 1: Simplified c-Met Signaling Pathway.

Experimental Protocols

While a specific protocol for the synthesis of **4-bromo-1-cyclopropyl-1H-pyrazole** is not readily available in the searched literature, a representative procedure can be adapted from the synthesis of the closely related analog, 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole.^[7] This common synthetic route involves the N-alkylation of 4-bromo-1H-pyrazole.

Representative Synthesis of N-Cyclopropyl Pyrazoles

Reaction: N-Alkylation of 4-bromo-1H-pyrazole.

Disclaimer: This protocol is based on the synthesis of a similar compound, 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole, and may require optimization for the synthesis of **4-bromo-1-cyclopropyl-1H-pyrazole**.^[7]

Materials:

- 4-bromo-1H-pyrazole
- (Bromomethyl)cyclopropane (or a suitable cyclopropyl electrophile)

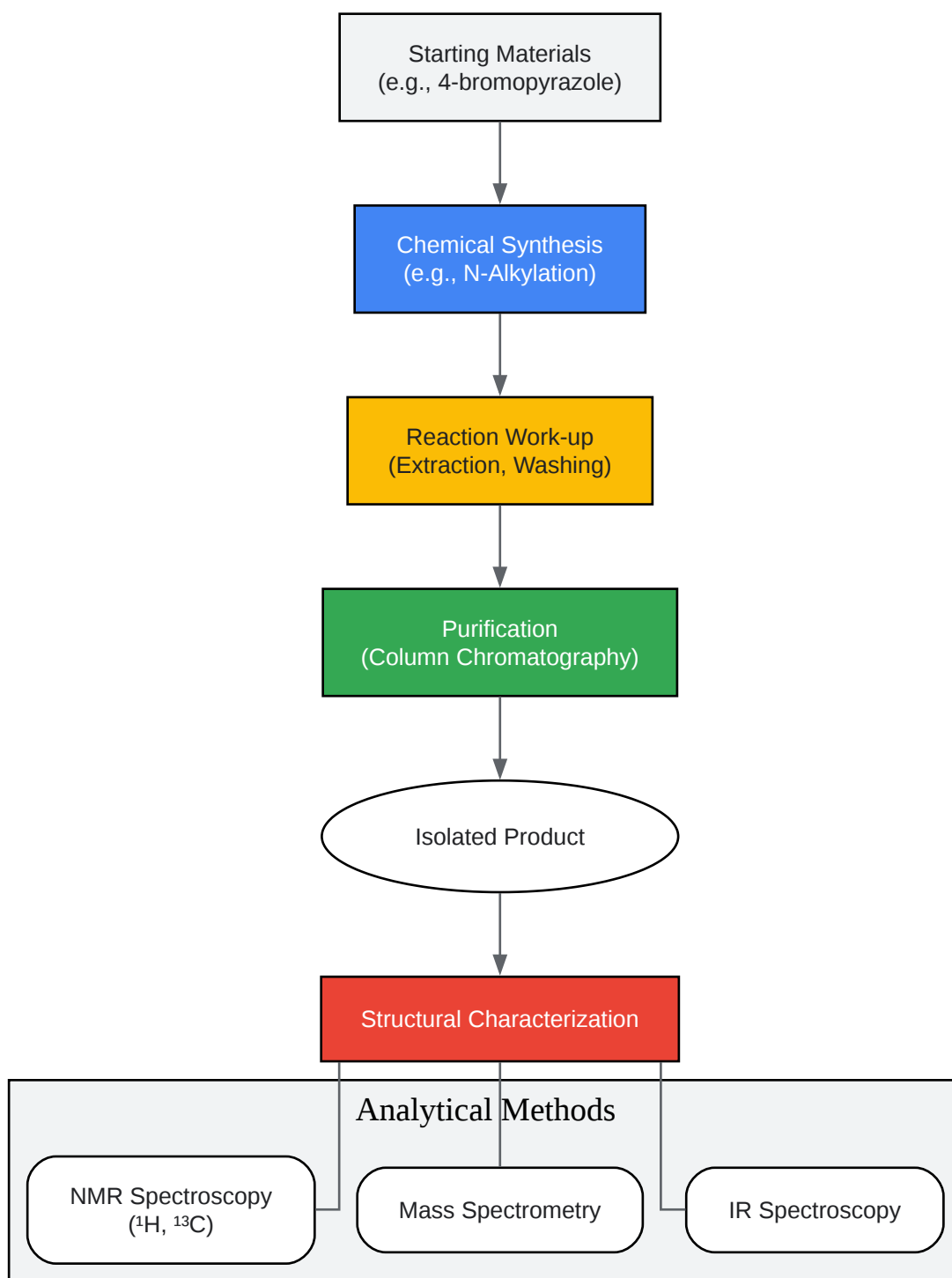
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- To a solution of 4-bromo-1H-pyrazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
- To this suspension, add the cyclopropyl alkylating agent (e.g., (bromomethyl)cyclopropane, 1.0 eq.) dropwise at room temperature.
- Stir the reaction mixture at room temperature for approximately 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous mixture with ethyl acetate (3x).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to afford the pure **4-bromo-1-cyclopropyl-1H-pyrazole**.

General Experimental Workflow

The synthesis and characterization of a novel chemical entity like **4-bromo-1-cyclopropyl-1H-pyrazole** typically follows a standardized workflow to ensure the identity and purity of the final compound.



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Figure 2: General Workflow for Chemical Synthesis and Characterization.

Safety Information

4-bromo-1-cyclopropyl-1H-pyrazole is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. All work should be conducted in a well-ventilated fume hood.

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